molecular formula C9H16Cl2N2O B1455832 [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride CAS No. 1334147-93-1

[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride

Cat. No. B1455832
M. Wt: 239.14 g/mol
InChI Key: QDGQHQRAEQCRFH-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is a derivative of hydrazine, a compound where two nitrogen atoms are bonded together.


Molecular Structure Analysis

The molecular structure of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride consists of 9 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would require more specific data or a detailed structural analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 326.5±25.0 °C at 760 mmHg, and a flash point of 151.3±23.2 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 158.7±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Research has synthesized novel compounds using derivatives of 4-methoxyphenyl, which were tested for their antibacterial properties. These studies have shown promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Aghekyan et al., 2020), (Gulea et al., 2019).

Antimicrobial and Antifungal Activities

Several studies focused on the synthesis of compounds starting from derivatives similar to the 4-methoxyphenyl group, demonstrating significant antimicrobial and antifungal activities. This suggests the potential for developing new treatments for infections (Vyas et al., 2009), (Refat et al., 2021).

Antioxidant Activity

The antioxidant potential of compounds synthesized from 4-methoxyphenyl derivatives has been explored, showing the possibility of their use in combating oxidative stress-related diseases (Goulart et al., 2020).

Anti-Lipase and Anti-Urease Activities

Research into 1,2,4-Triazole derivatives starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl) has indicated moderate-to-good lipase inhibitory effects and significant inhibitory effects against urease. These findings suggest potential applications in the development of treatments for diseases related to these enzymes (Bekircan et al., 2014).

Molecular Docking and Synthesis for Antibacterial Application

Studies have developed new compounds with promising antibacterial abilities against both gram-negative and gram-positive bacteria through molecular docking and synthesis approaches. This research provides a foundation for the development of novel antibacterial agents (Shakir et al., 2020).

properties

IUPAC Name

2-(4-methoxyphenyl)ethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-8(3-5-9)6-7-11-10;;/h2-5,11H,6-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGQHQRAEQCRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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